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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588 Get Quote

LysoSR-549 Technical Support Center
Welcome to the technical support center for LysoSR-549, a multifunctional fluorescent dye

designed for high-resolution imaging of lysosomes. This guide provides troubleshooting advice

and answers to frequently asked questions to help you optimize your experiments and avoid

common artifacts.

Frequently Asked Questions (FAQs)
Q1: What is LysoSR-549 and what are its primary applications?

LysoSR-549 is a rhodamine-based, self-blinking fluorescent probe that is specifically designed

to accumulate in the acidic environment of lysosomes. Its key features include pH-dependent

fluorescence and high photostability, making it particularly well-suited for long-term, live-cell

imaging and super-resolution microscopy techniques such as Single-Molecule Localization

Microscopy (SMLM).[1]

Q2: What are the excitation and emission wavelengths of LysoSR-549?

The optimal excitation and emission maxima for LysoSR-549 are approximately 549 nm and

571 nm, respectively.

Q3: How does the pH of the lysosome affect LysoSR-549's fluorescence?

LysoSR-549's fluorescence is highly dependent on pH. The probe exhibits brighter

fluorescence in the acidic environment of the lysosome (pH 4.5-5.0) and is significantly less
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fluorescent at physiological pH (~7.4). This pH sensitivity contributes to a high signal-to-noise

ratio by minimizing background fluorescence from the cytoplasm.[1][2]

Troubleshooting Guide
This section addresses common issues and artifacts that researchers may encounter when

using LysoSR-549.

Issue 1: Weak or No Fluorescent Signal
Possible Causes:

Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are

appropriate for LysoSR-549's spectral profile (Ex: ~549 nm, Em: ~571 nm).

Low probe concentration: The concentration of LysoSR-549 may be too low for detection.

Insufficient incubation time: The probe may not have had enough time to accumulate in the

lysosomes.

Lysosomal pH is not acidic: If the lysosomes in your cell model are not sufficiently acidic, the

probe will not become brightly fluorescent.

Photobleaching: Excessive exposure to excitation light can lead to the photochemical

destruction of the fluorophore.

Solutions:
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Parameter Recommendation

Filter Sets
Use a filter set that optimally captures the

excitation and emission peaks of LysoSR-549.

Probe Concentration

Titrate the concentration of LysoSR-549. A

starting concentration of 100 nM is

recommended.[3]

Incubation Time
Optimize the incubation time. A 30-minute

incubation is a good starting point.[3]

Lysosomal Acidity

Verify the acidity of lysosomes using a

ratiometric lysosomal pH probe if weak signal

persists.

Photobleaching

Minimize light exposure by using the lowest

possible laser power and shortest exposure

times.

Issue 2: High Background Fluorescence or Off-Target
Staining
Possible Causes:

Excessive probe concentration: High concentrations can lead to non-specific binding to other

cellular structures, particularly those with high lipid content. Rhodamine-based dyes can

exhibit increased background due to their lipophilicity.[2]

Probe aggregation: At high concentrations, LysoSR-549 may form aggregates that can

result in punctate, non-specific staining.[2]

Inadequate washing: Residual, unbound probe in the imaging media can contribute to high

background.

Cellular autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere

with the signal from the probe.

Solutions:
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Parameter Recommendation

Probe Concentration Reduce the concentration of LysoSR-549.

Probe Preparation

Ensure the probe is fully dissolved in DMSO

before diluting in culture medium to prevent

aggregation.

Washing Steps
After incubation, wash the cells thoroughly with

fresh, pre-warmed culture medium or PBS.

Autofluorescence

Image an unstained control sample to assess

the level of autofluorescence and apply

appropriate background correction during image

analysis.

Issue 3: Phototoxicity and Altered Cellular Morphology
Possible Causes:

High laser power: Intense illumination, especially for prolonged periods, can generate

reactive oxygen species (ROS) that are toxic to cells.[4]

Long exposure times: Continuous imaging can induce cellular stress and lead to

morphological changes or cell death.

Solutions:

Parameter Recommendation

Laser Power
Use the lowest laser power that provides an

adequate signal-to-noise ratio.

Exposure Time
Minimize exposure times and use time-lapse

imaging with intervals to allow cells to recover.

Imaging Mode

For live-cell imaging, consider using imaging

modes that are less phototoxic, such as

spinning disk confocal or TIRF microscopy

where appropriate.
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Issue 4: Artifacts in Super-Resolution Microscopy
(SMLM)
Possible Causes:

Multiple Blinking: A single LysoSR-549 molecule can be localized multiple times, leading to

an artificial increase in the perceived density of molecules and potentially creating artificial

clusters in the reconstructed image.[5]

Inappropriate blinking kinetics: The "on" and "off" states of the probe need to be balanced for

optimal localization. If too many molecules are in the "on" state simultaneously, their signals

can overlap, leading to inaccurate localization.

Solutions:

Parameter Recommendation

Data Analysis

Employ post-processing algorithms designed to

correct for multiple-blinking artifacts by grouping

localizations that appear in close proximity over

consecutive frames.

Imaging Buffer

While LysoSR-549 is designed to blink without

special buffers, optimizing the imaging medium

(e.g., pH) can fine-tune the blinking kinetics for

your specific setup.

Laser Power

Adjust the power of the activation laser (e.g.,

405 nm) and the imaging laser (e.g., 561 nm) to

achieve a sparse distribution of single-molecule

events per frame.

Experimental Protocols
Standard Live-Cell Confocal Microscopy
This protocol provides a general guideline for staining lysosomes in live cells with LysoSR-549.

Materials:
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LysoSR-549 (stock solution in DMSO)

Live-cell culture medium (e.g., DMEM)

Phosphate-Buffered Saline (PBS)

Cells cultured on glass-bottom dishes or coverslips

Protocol:

Prepare Staining Solution: Dilute the LysoSR-549 stock solution in pre-warmed (37°C) cell

culture medium to a final working concentration of 100 nM.[3] It is crucial to ensure the probe

is well-mixed to prevent aggregation.

Cell Staining: Remove the existing culture medium from the cells and replace it with the

staining solution.

Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.[3]

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed culture

medium or PBS to remove any unbound probe.

Imaging: Image the cells immediately using a confocal microscope equipped with

appropriate filter sets for LysoSR-549 (Excitation: ~549 nm, Emission: ~571 nm).

Super-Resolution (SMLM) Live-Cell Imaging
This protocol is adapted for SMLM and takes into account the self-blinking properties of

LysoSR-549.

Materials:

Same as for standard confocal microscopy.

Protocol:

Cell Preparation and Staining: Follow steps 1-3 of the standard protocol.
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Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer (e.g.,

phenol red-free medium).

Microscope Setup:

Use a microscope system capable of SMLM (e.g., STORM, PALM).

Use a high numerical aperture objective (e.g., 1.4 NA).

Set the excitation laser for LysoSR-549 (e.g., 561 nm) to an appropriate power to induce

blinking and achieve single-molecule localization.

A low-power 405 nm laser can be used to enhance the blinking rate if necessary.

Image Acquisition:

Acquire a time-lapse series of thousands of frames (e.g., 5,000-20,000) with a short

exposure time (e.g., 10-30 ms).

Adjust laser power to maintain a low density of simultaneously fluorescing molecules in

each frame.

Image Reconstruction: Process the acquired image series with SMLM software to

reconstruct a super-resolved image. Apply appropriate algorithms to correct for drift and

multiple-blinking artifacts.

Diagrams
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LysoSR-549 Staining and Imaging Workflow
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Caption: General experimental workflow for LysoSR-549 staining and imaging.
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Troubleshooting Common LysoSR-549 Artifacts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LysoSR-549 artifacts and how to avoid them].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138588#lysosr-549-artifacts-and-how-to-avoid-
them]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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